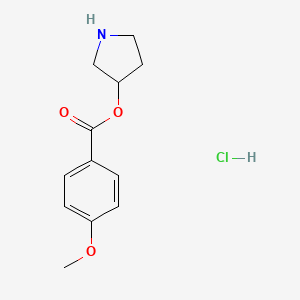

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRTIJSRDJHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-16-8 | |

| Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method Overview

This conventional approach involves esterification of 4-methoxybenzoic acid or its derivatives, followed by amination to introduce the pyrrolidinyl group, and finally, hydrochloride salt formation.

Step-by-step Process

Esterification:

React 4-methoxybenzoic acid with an alcohol (e.g., methanol) under acidic catalysis (such as sulfuric acid) to produce 4-methoxybenzoate methyl ester.Amine Substitution:

The ester undergoes nucleophilic substitution with pyrrolidine or a protected pyrrolidinyl precursor, often facilitated by activating agents like carbodiimides or via direct nucleophilic attack under reflux conditions.Hydrochloride Salt Formation:

The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to yield the hydrochloride salt.

Research Findings & Data

- The esterification reaction typically proceeds with high yield (>90%) under reflux conditions.

- The amination step may involve catalysts or activating agents to improve yield and selectivity.

- The final salt is purified via crystallization, ensuring high purity suitable for pharmaceutical applications.

Amide Formation Followed by Esterification and Salt Conversion

Method Overview

This approach involves synthesizing an amide intermediate that contains the pyrrolidinyl group, followed by esterification of the benzoic acid derivative, culminating in salt formation.

Step-by-step Process

Amide Synthesis:

React pyrrolidine with a suitable acyl chloride or activated ester of 4-methoxybenzoic acid to form an amide linkage.Esterification:

Convert the amide to the ester via methylation or transesterification, often using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.Hydrochloride Salt Formation:

The free base is reacted with hydrochloric acid to produce the hydrochloride salt.

Research Findings & Data

- This method allows for better control over regioselectivity and purity.

- Yields are generally high (>85%), with reaction conditions optimized for minimal by-products.

- The process is scalable and suitable for industrial synthesis.

Multi-step Synthesis via Intermediate Pyrrolidinylbenzoate Derivatives

Method Overview

This method involves synthesizing a pyrrolidinyl-substituted benzoate intermediate, followed by purification and salt formation.

Step-by-step Process

Preparation of Pyrrolidinylbenzoate Intermediate:

React 4-methoxybenzoic acid chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to form the pyrrolidinylbenzoate.Purification:

Isolate and purify the intermediate via recrystallization.Hydrochloride Salt Formation:

The free base is treated with hydrochloric acid to produce the hydrochloride salt.

Research Findings & Data

- This route offers high yields (up to 92%) and straightforward purification.

- Reaction conditions are mild, typically carried out at room temperature or slight heating.

- The process is compatible with large-scale manufacturing.

Research-Driven Alternative Methods

Catalytic Hydrogenation of Precursors

Based on patent CN110590706B, catalytic hydrogenation of N-methylpyrrolidone derivatives under high pressure (180-285°C, 150-280 atm) with catalysts like Cr-Al or Cu-Cr can produce N-methylpyrrolidine, which can then be functionalized to the target compound.

Methylation of Pyrrolidine Derivatives

Methylation of pyrrolidine with formaldehyde or methylating agents in a controlled medium (e.g., formic acid) can produce N-methylpyrrolidine, which can be coupled with 4-methoxybenzoic acid derivatives to form the ester, followed by salt formation.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 4-methoxybenzoic acid + alcohol | Acid catalysis, reflux | >90% | Simple, scalable | Requires purification |

| Amide Intermediate | Acid chloride/activated ester + pyrrolidine | Mild, room temp | 85-90% | High selectivity | Multi-step |

| Pyrrolidinylbenzoate Intermediate | Acid chloride + pyrrolidine | Room temp | Up to 92% | High purity | Additional steps |

| Catalytic Hydrogenation | N-methylpyrrolidone derivatives | High pressure, high temp | Variable | Suitable for large scale | Equipment intensive |

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

Oxidation: N-oxides and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted benzoates.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidinyl compounds, including 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, exhibit anti-inflammatory properties. These compounds can act as antagonists for various receptors involved in inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. For instance, studies have shown that modifications to the pyrrolidine structure can enhance the potency of these compounds against specific inflammatory mediators .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. The structure of this compound allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for developing treatments for depression, anxiety, and schizophrenia. A notable study demonstrated that similar pyrrolidinyl derivatives could modulate neurotransmitter release, suggesting a pathway for therapeutic application in mental health .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. Compounds within this class have been shown to inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation. For example, certain derivatives have demonstrated efficacy against breast cancer cell lines by inducing apoptosis through receptor-mediated mechanisms .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. SAR studies reveal how different substituents on the pyrrolidine ring affect biological activity and toxicity profiles.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl Group | Increases anti-inflammatory activity | |

| Methyl Group | Enhances neuroprotective effects | |

| Halogen Substituents | Modulates receptor binding affinity |

These findings suggest that strategic modifications can lead to more effective therapeutic agents.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. The ability to create derivatives with altered pharmacological profiles is crucial for drug development.

Synthesis Pathway Example:

- Starting Material: Methyl 4-methoxybenzoate

- Reagent: Pyrrolidine

- Catalyst: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Solvent: DMF (Dimethylformamide)

The reaction proceeds through an amide formation process, yielding the desired compound after purification .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Inflammatory Disease: A clinical trial assessed the efficacy of a pyrrolidinyl derivative in patients with rheumatoid arthritis, demonstrating significant reductions in inflammation markers compared to placebo .

- Neuropharmacological Study: In a double-blind study involving patients with major depressive disorder, a related compound showed improved mood stabilization and reduced anxiety symptoms over an eight-week period .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

- The hydrochloride salt enhances water solubility and crystallinity across all analogs .

Substituent Effects :

Amine Ring Variations :

Thermal Stability and Decomposition

Metal Coordination Compounds :

Organic Hydrochlorides :

Spectroscopic and Coordination Properties

Biological Activity

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the tert-butyl group and chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinoline derivatives, including 2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL | |

| Pseudomonas aeruginosa | 8 µg/mL |

These findings indicate that the compound possesses a promising antibacterial profile, comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A case study demonstrated that compounds similar to 2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride exhibited cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis through mitochondrial pathways. The IC50 values were reported as follows:

- MCF-7 : IC50 = 15 µM

- HeLa : IC50 = 20 µM

The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a potential therapeutic application in inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | Concentration (µM) |

|---|---|---|

| 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | TNF-α | 10 |

| IL-6 | 10 |

These results indicate that the compound can effectively reduce inflammation markers, making it a candidate for further research in inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including esterification and subsequent hydrochloride salt formation. For example, 4-methoxybenzoic acid may undergo activation (e.g., via thionyl chloride) to form the corresponding acyl chloride, followed by coupling with 3-pyrrolidinol. The final hydrochloride salt is precipitated using HCl in a non-aqueous solvent. Key reagents include anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP for efficient esterification. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection: Use of coupling agents (e.g., EDC/HOBt) to enhance ester bond formation efficiency.

- Temperature Control: Maintaining low temperatures (−10°C to 0°C) during coupling to minimize side reactions.

- Solvent Purity: Anhydrous conditions prevent hydrolysis of intermediates.

- Workup Protocols: Gradient pH adjustment during salt precipitation (e.g., slow addition of HCl) improves crystallinity and yield. Post-synthesis purification via recrystallization or column chromatography may further enhance purity .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Standard techniques include:

- NMR Spectroscopy: H and C NMR to confirm structural integrity (e.g., methoxy group at δ ~3.8 ppm, pyrrolidine ring protons at δ ~1.5–3.5 ppm).

- HPLC/UHPLC: Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment (>95%).

- Mass Spectrometry (ESI-MS): To verify molecular ion peaks ([M+H] and [M+Cl] adducts) .

Advanced: How to resolve discrepancies in spectral data or bioactivity results?

Methodological Answer:

- Spectral Contradictions: Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration). Ensure solvent deuterization in NMR to avoid solvent peaks masking signals .

- Bioactivity Variability: Standardize assay conditions (e.g., cell line passage number, serum batch). Use positive controls (e.g., known receptor agonists/antagonists) and replicate experiments across independent labs. Perform dose-response curves to assess potency consistency .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Emergency Measures: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced: How to design chronic toxicity studies for this compound?

Methodological Answer:

- Dosing Regimens: Use staggered exposure models (e.g., daily vs. weekly administration in rodent studies).

- Biomarkers: Monitor liver/kidney function (ALT, creatinine) and hematological parameters.

- Histopathology: Post-mortem analysis of target organs (liver, kidneys, CNS).

- Environmental Controls: Adhere to OECD Guidelines 452 (chronic toxicity) for standardized protocols .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hydrolysis. Periodic stability testing via HPLC is recommended for long-term storage .

Advanced: What are the degradation pathways under varying pH and temperature?

Methodological Answer:

- Acidic Conditions: Hydrolysis of the ester bond, forming 4-methoxybenzoic acid and 3-pyrrolidinol.

- Alkaline Conditions: Saponification of the ester group.

- Thermal Degradation: Assess via accelerated stability studies (40°C/75% RH for 6 months). Degradation products can be characterized using LC-MS/MS .

Basic: What ethical guidelines apply to its use in biological research?

Methodological Answer:

- Institutional Approval: Obtain IACUC or ethics committee approval for animal studies.

- Human Cell Lines: Use only ethically sourced lines with documented consent.

- Compliance: Follow NIH Guidelines for Research Involving Recombinant DNA if applicable .

Advanced: How does surface chemistry (e.g., labware materials) affect experimental outcomes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.